
Benzyl 3-(aminomethyl)azetidine-1-carboxylate
Description
Benzyl 3-(aminomethyl)azetidine-1-carboxylate (CAS 1016731-24-0) is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. Its molecular formula is C₁₂H₁₆N₂O₂, with a molecular weight of 220.27 g/mol . The structure includes a benzyl ester group at the 1-position and an aminomethyl (-CH₂NH₂) substituent at the 3-position of the azetidine ring. This compound is widely utilized as a building block in pharmaceutical synthesis due to its reactive amine group, which enables further functionalization . It is typically stored at 2–8°C under an inert atmosphere and has notable safety hazards, including skin irritation (H315) and respiratory sensitization (H335) .
Properties
IUPAC Name |
benzyl 3-(aminomethyl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-6-11-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCVYBQLKZYFBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640764 | |
Record name | Benzyl 3-(aminomethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016731-24-0 | |
Record name | Benzyl 3-(aminomethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: From N-benzyl-3-cyanoazetidine
This method involves several steps starting from N-benzyl-3-cyanoazetidine:
Step 1 : The cyano compound is reacted with methanol in the presence of concentrated sulfuric acid at elevated temperatures (50°C to 100°C). This reaction leads to the formation of N-benzyl azetidine-3-carboxylic acid methyl ester.
Step 2 : The resulting ester is then hydrolyzed using boiling water, resulting in N-benzyl azetidine-3-carboxylic acid. This step typically requires about one hour for complete conversion, as indicated by the transformation of the reaction mixture into a homogeneous system.
Method B: Using Aminoalcohols
An alternative approach involves the use of aminoalcohols derived from epoxy halides:
Step 1 : An epoxy halide is reacted with benzylamine in a hydrocarbon solvent (e.g., cyclohexane) at temperatures ranging from 10°C to 50°C over a period of 12 to 36 hours to yield an aminoalcohol.
Step 2 : The aminoalcohol is then cyclized to form the azetidine derivative, which can subsequently be converted into benzyl 3-(aminomethyl)azetidine-1-carboxylate through established procedures involving carboxylation reactions.
Method C: Direct Carboxylation
Another method involves direct carboxylation of azetidine derivatives:
Step 1 : Starting with azetidine derivatives, carboxylation can be achieved using carbon dioxide under specific conditions (e.g., pressure and temperature) to introduce the carboxylic acid functionality at the desired position on the azetidine ring.
Step 2 : The resultant product can then be reacted with benzylamine to yield this compound.
The synthesized compounds are typically characterized using various spectroscopic methods:
Technique | Purpose |
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Nuclear Magnetic Resonance (NMR) | Confirm structure and purity |
Infrared Spectroscopy (IR) | Identify functional groups |
Mass Spectrometry (MS) | Determine molecular weight |
These techniques ensure that the synthesized compound meets the desired specifications for further applications in research and development.
This compound serves as a valuable intermediate in organic synthesis, particularly in the development of nitrogen-containing heterocycles and as potential inhibitors in biological pathways, such as those involving nicotinamide phosphoribosyltransferase.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(aminomethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Benzyl 3-(aminomethyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and amino acid derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of Benzyl 3-(aminomethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the azetidine ring provides structural rigidity, enhancing binding affinity. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Properties
The following table summarizes structurally related azetidine derivatives, highlighting substituents, physical properties, and applications:
Research Findings and Functional Group Impact
Aminomethyl vs. Methylamino Substituents
Hydroxymethyl and Ketone Derivatives
- The hydroxymethyl substituent (-CH₂OH) in CAS 618446-42-7 allows for oxidation to carboxylic acids or participation in esterification, broadening its utility in prodrug design .
- The 3-oxo derivative (CAS 105258-93-3) exhibits enhanced electrophilicity at the carbonyl carbon, facilitating nucleophilic additions or cyclizations .
Boc-Protected and Quinoline-Containing Analogs
- The Boc-protected analog (CAS 76315-01-0) is critical in multi-step syntheses, enabling selective amine deprotection without disrupting other functional groups .
- Quinoline-containing derivatives (e.g., 14r) demonstrate lower synthetic yields (15–33%) due to steric challenges but show promise in targeting epigenetic enzymes like EZH2/HDACs .
Electron-Withdrawing Groups
- The dicyano-phenylethyl substituent in compound 4 (52% yield) enhances electron-deficient character, making it reactive in radical-mediated hydrosulfonylation reactions .
Biological Activity
Benzyl 3-(aminomethyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and applications in drug development, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of approximately 220.26 g/mol. It features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, along with a benzyl group and an aminomethyl substituent. These structural components are crucial for its biological interactions and synthetic versatility.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
- Antimicrobial Activity : Azetidine derivatives, including this compound, have shown promising antimicrobial properties. Studies suggest that modifications in the azetidine structure can significantly affect their efficacy against bacterial and fungal strains . For instance, compounds structurally related to this compound have been reported to display antibacterial effects against Staphylococcus aureus and Escherichia coli.
- Anticancer Potential : The compound's ability to inhibit specific enzymes involved in cancer progression is under investigation. Preliminary research suggests that it may serve as a lead compound for developing anticancer agents by modulating pathways associated with tumor growth.
- Enzyme Inhibition : this compound has been explored for its potential to inhibit cholinesterases and other enzymes linked to neurological disorders. This inhibition could lead to therapeutic applications in treating conditions such as Alzheimer's disease .
The mechanism of action for this compound involves its interaction with various biological macromolecules, such as enzymes and receptors. The azetidine ring structure allows it to mimic certain biological molecules, facilitating binding to these targets. This binding can modulate enzyme activity or receptor signaling pathways, leading to diverse biological effects.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Screening : A series of azetidine derivatives were tested for their antibacterial and antifungal activities. Compounds with similar structures demonstrated significant efficacy against various pathogens, suggesting that this compound may exhibit comparable properties .
- Synthesis of Cholinesterase Inhibitors : Research published in the Journal of Organic Chemistry described the use of this compound as a precursor for synthesizing novel cholinesterase inhibitors, showcasing its potential in neuropharmacology.
- In Vivo Studies : Further investigations into the compound's pharmacokinetics and bioavailability are necessary to evaluate its therapeutic potential fully. Initial findings indicate favorable absorption characteristics that warrant additional exploration .
Comparative Analysis
The following table summarizes key comparative data regarding this compound and related compounds:
Compound Name | Molecular Formula | Biological Activity | Unique Features |
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This compound | C₁₂H₁₆N₂O₂ | Antimicrobial, anticancer, enzyme inhibition | Contains an aminomethyl group enhancing reactivity |
Benzyl 3-aminoazetidine-1-carboxylate | C₁₁H₁₄N₂O₂ | Moderate antimicrobial | Lacks aminomethyl group; simpler structure |
Benzyl 2-(aminomethyl)azetidine-1-carboxylate | C₁₂H₁₆N₂O₂ | Antimicrobial | Different position of the aminomethyl group |
Q & A
Q. What synthetic routes are available for Benzyl 3-(aminomethyl)azetidine-1-carboxylate, and how can reaction yields be optimized?
The compound can be synthesized via carbamate-protected intermediates, as demonstrated in procedures for structurally similar azetidine derivatives. For example, tert-butyl-protected azetidine carboxylates are synthesized using Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups under standard coupling conditions . Key parameters include:
- Temperature control : Reactions are typically performed at 0–25°C to avoid side reactions.
- Catalyst selection : Palladium or peptide coupling reagents (e.g., HATU) are used for amine activation.
- Purification : Column chromatography (e.g., 3:1 heptanes:EtOAc) and recrystallization improve purity .
Yield optimization may require adjusting stoichiometry (e.g., 1.2 equivalents of benzyl chloroformate) and monitoring reaction progress via TLC (Rf = 0.45 in heptanes:EtOAc) .
Q. How is the structural integrity of this compound validated?
Analytical techniques include:
- High-Resolution Mass Spectrometry (HRMS-ESI-TOF) : Confirms molecular ion peaks (e.g., [M+H+] calculated vs. observed) .
- NMR spectroscopy : ¹H and ¹³C NMR verify substitution patterns on the azetidine ring and benzyl group.
- Chromatography : TLC and HPLC assess purity (>95% by area normalization) .
Advanced Research Questions
Q. What are the applications of this compound in studying protein-protein interactions?
This compound serves as a protein crosslinking agent due to its azetidine core and aminomethyl side chain. The azetidine ring’s small size and rigidity enable precise spatial targeting, while the aminomethyl group facilitates covalent bonding with carboxyl or sulfhydryl residues in proteins. It is used to stabilize transient interactions in structural biology studies, such as crystallography or cryo-EM .
Q. How does the reactivity of this compound compare to tert-butyl-protected azetidine derivatives?
Benzyl-protected derivatives (Cbz) are more labile under hydrogenolysis conditions (e.g., Pd/C, H₂), enabling selective deprotection in multi-step syntheses. In contrast, tert-butyl derivatives (Boc) require acidic conditions (e.g., TFA) for cleavage. The choice depends on downstream functionalization needs: Cbz groups are preferred for orthogonal protection in peptide synthesis .
Q. What are the stability considerations for long-term storage of this compound?
- Temperature : Store at –20°C in sealed, light-resistant containers to prevent hydrolysis of the carbamate group.
- Moisture : Use desiccants (e.g., silica gel) to avoid degradation; the compound is hygroscopic .
- Solubility : Dissolve in anhydrous DMSO or DCM for aliquots, avoiding aqueous buffers unless immediately used .
Q. How can researchers address contradictory toxicological data for azetidine derivatives?
While some safety data sheets report "no known hazards" for similar compounds , others caution that toxicological properties are not fully studied . Mitigation strategies include:
- PPE : Use nitrile gloves, lab coats, and fume hoods during handling.
- Acute exposure protocols : Immediate flushing with water for eye/skin contact and medical consultation .
- Prophylactic testing : Conduct Ames tests or cytotoxicity assays if used in biological systems .
Methodological Challenges
Q. How can trace amounts of this compound be quantified in complex biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended:
Q. What strategies improve the solubility of this compound in aqueous buffers for in vitro assays?
- Co-solvents : Use ≤10% DMSO or ethanol to maintain solubility without denaturing proteins.
- Derivatization : Introduce hydrophilic groups (e.g., PEG linkers) to the aminomethyl side chain .
Data Contradictions and Resolution
Q. Why do stability studies report conflicting shelf-life estimates for azetidine derivatives?
Discrepancies arise from varying storage conditions (e.g., presence of oxygen, light exposure). For reliable results:
- Accelerated aging tests : Conduct stability studies at 40°C/75% RH for 1–3 months to simulate long-term storage .
- Analytical consistency : Use standardized HPLC protocols across batches .
Emerging Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.